BENGHE Foundational & Exploratory

Check Availability & Pricing

Zastaprazan: A Technical Guide to In Vitro
Metabolism and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Zastaprazan

Cat. No.: B8201583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of
Zastaprazan (JP-1366), a novel potassium-competitive acid blocker (P-CAB). It details the
metabolic pathways, identifies the key enzymes involved, and presents the experimental
protocols used for metabolite identification and characterization, offering valuable insights for
drug development professionals.

Executive Summary

Zastaprazan undergoes extensive hepatic metabolism, primarily mediated by cytochrome
P450 (CYP) enzymes, with CYP3A4 and CYP3AS5 playing the most significant roles. In vitro
studies in human hepatocytes have identified a total of 23 metabolites, comprising 18 phase |
and 5 phase Il metabolites. The primary metabolic pathways include N-dearylation,
hydroxylation, dihydroxylation, and glucuronidation. Unlike many proton pump inhibitors,
Zastaprazan's metabolism is not significantly affected by CYP2C19 polymorphisms. This guide
synthesizes the available data on Zastaprazan's biotransformation, providing detailed
experimental methodologies and quantitative data to support further research and
development.

Metabolic Pathways and Metabolite Profile

Zastaprazan is subject to a variety of metabolic reactions, leading to a diverse range of
metabolites. The identified biotransformation pathways are summarized below.
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Phase | Metabolism

Phase | metabolism of Zastaprazan involves several oxidative and hydrolytic reactions:
e Hydroxylation: Formation of M1, M19, M21.
o Dihydroxylation: Formation of M7, M8, M14, M22.
o Trihydroxylation: Formation of M13, M18.
e Hydroxylation and Reduction: Formation of M20.
» Dihydroxylation and Reduction: Formation of M9, M16.
e N-dearylation: Formation of M6.
e N-dearylation combined with oxidation:
o N-dearylation and Hydroxylation (M3, M4).
o N-dearylation and Dihydroxylation (M5).
o N-dearylation and Trihydroxylation (M2).

e Hydrolysis: Formation of M23.[1][2][3]

Phase Il Metabolism

Phase Il metabolism involves the conjugation of phase | metabolites:

e Glucuronidation: M1 undergoes glucuronidation to form M15, a reaction catalyzed by
UGT2B7 and UGT2B17. M11 is also a hydroxylation and glucuronidation product.[1][2][3]

 Sulfation: Formation of M17 (hydroxylation and sulfation) and M10, M12 (dihydroxylation and
sulfation).[1][2]

The following diagram illustrates the principal metabolic pathways of Zastaprazan.
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Phase | Metabolism
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Caption: Zastaprazan Phase | and Phase Il Metabolic Pathways.

Quantitative Metabolic Data

The following tables summarize the quantitative data from in vitro metabolism studies of
Zastaprazan.

Metabolic Stability of Zastaprazan in Hepatocytes

Zastaprazan's metabolic stability varies across species. It is highly metabolized in human, dog,
and mouse hepatocytes, while showing moderate metabolism in rat and monkey hepatocytes.

[1]
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Intrinsic
Clearance . Hepatic
. ) Half-life (t1/2, . o
Species (CLint, in) Extraction Classification
min

pML/min/10"6 Ratio (HER)

cells)
Human 196.3 14.1 0.79 High
Dog 240.2 11.5 0.83 High
Monkey 146.4 18.9 0.72 Moderate
Mouse 258.1 10.7 0.84 High
Rat 139.7 19.8 0.71 Moderate

Data adapted from Lee et al., 2024.[1]

Formation Rates of Zastaprazan Metabolites by
Recombinant CYP Isozymes

The formation rates of various metabolites were measured after incubating Zastaprazan with
specific human cDNA-expressed CYP isozymes. CYP3A4 and CYP3A5 were the primary
enzymes responsible for the formation of most metabolites.[4]
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Formation Formation
. Formation Major Forming Rate (pmol/mg Rate (pmol/mg
Metabolite ) . ) .
Pathway CYP Isozymes  protein/min) protein/min)
by CYP3A4 by CYP3A5
_ CYP3A4,
M1 Hydroxylation ~150 ~120
CYP3A5
N-dearylation, CYP3A4,
M3 _ ~25 ~20
Hydroxylation CYP3A5
N-dearylation, CYP3A4,
M4 _ ~20 ~15
Hydroxylation CYP3A5
_ CYP3A4,
M6 N-dearylation ~110 ~90
CYP3A5
CYP3A4,
M8 Dihydroxylation ~40 ~35
CYP3A5
Dihydroxylation, CYP3A4,
M9 ~15 ~10
Reduction CYP3A5
_ _ CYP3A4,
M13 Trihydroxylation ~20 ~15
CYP3A5
CYP3A4,
M14 Dihydroxylation ~30 ~25
CYP3A5
Dihydroxylation, CYP3A4,
M16 ~10 ~8
Reduction CYP3A5
CYP3A4,
M18 Trihydroxylation ~12 ~10
CYP3A5
CYP3AA4,
M19 Hydroxylation ~25 ~20
CYP3A5
_ CYP3A4,
M21 Hydroxylation ~80 ~70
CYP3A5
_ _ CYP3A4,
M22 Dihydroxylation ~18 ~15
CYP3A5
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Approximate values interpreted from graphical data in Lee et al., 2024.[4] Minor contributions
from CYP1A2, 2C8, 2C9, 2C19, and 2D6 were also observed for some metabolites.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of metabolism studies. The
following sections outline the protocols used for Zastaprazan's in vitro metabolic profiling.

Metabolic Stability in Hepatocytes

Objective: To determine the rate of Zastaprazan metabolism in hepatocytes from different
species.

o Hepatocyte Preparation: Cryopreserved hepatocytes (human, dog, monkey, mouse, rat) are
thawed in a 37°C water bath.

o Cell Suspension: The cells are suspended in incubation medium to a final concentration of
0.5 x 1076 viable cells/mL.

 Incubation:
o Hepatocyte suspensions are pre-incubated at 37°C for 5 minutes.
o Zastaprazan is added to a final concentration of 1 uM to initiate the reaction.
o Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

¢ Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold
acetonitrile containing an internal standard (e.g., SN-38-Glucuronide).[1]

o Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is
collected for analysis.

e Analysis: The concentration of the remaining Zastaprazan is quantified using a validated LC-
MS/MS method.[1]

Metabolite Identification in Human Hepatocytes

Objective: To identify the metabolites of Zastaprazan formed in human hepatocytes.
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* Incubation:
o A suspension of pooled human hepatocytes (0.5 x 1076 cells/mL) is prepared.
o Zastaprazan (10 uM) is added to the hepatocyte suspension.
o The mixture is incubated for 60 minutes at 37°C in a CO2 incubator.[4]

e Reaction Termination and Extraction: The reaction is quenched with two volumes of cold
acetonitrile.

o Sample Processing: The sample is vortexed and centrifuged. The supernatant is evaporated
to dryness and then reconstituted in a suitable solvent for injection.

e Analysis: Metabolites are identified using high-resolution LC-MS/MS (e.g., Q-Exactive
Orbitrap mass spectrometer). Full MS scans and data-dependent MS/MS scans are
performed to determine the accurate mass and fragmentation patterns of potential
metabolites.[1]

CYP Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for Zastaprazan metabolism.
o Reaction Mixture Preparation:

o Areaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.4),
250 mM magnesium chloride, and human cDNA-expressed CYP isozymes (e.g., CYPs
1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a final concentration of 4
pmol.[1]

 Incubation:
o Zastaprazan (5 uM) is added to the reaction mixture.
o The reaction is initiated by adding an NADPH-generating system.

o The mixture is incubated for 30 minutes at 37°C.[4]
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» Reaction Termination: The reaction is stopped by adding cold acetonitrile.

e Analysis: The formation of metabolites is monitored by LC-MS/MS to determine the activity of
each CYP isozyme.[4]

Analytical Methodology: LC-MS/MS

The identification and quantification of Zastaprazan and its metabolites are performed using a
validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Chromatographic Conditions

o LC System: Nexera X2 (Shimadzu) or equivalent.[1]

e Column: ACQUITY UPLC HSS T3 (1.8 um, 100 x 2.1 mm).[1]
» Mobile Phase A: 0.1% formic acid in 5% acetonitrile.[1]

e Mobile Phase B: 0.1% formic acid in 95% acetonitrile.[1]

o Gradient Elution: A typical gradient runs from 4% to 95% mobile phase B over approximately
40 minutes to ensure separation of all metabolites.[1]

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Conditions

o Mass Spectrometer: Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or a triple
quadrupole instrument for quantification.[1]

« lonization Mode: Positive-ion electrospray ionization (ESI).[1]

e Scan Mode: Full MS scan with data-dependent MS/MS for metabolite identification. Selected
reaction monitoring (SRM) is used for quantification.[1]

o Key Parameters: Capillary temperature (350°C), sheath gas flow rate (40 units), and
auxiliary gas flow rate (10 units).[1]
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The following workflow diagram illustrates the general process for Zastaprazan metabolite
identification.
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Caption: General workflow for in vitro metabolite identification.

Conclusion

Zastaprazan is extensively metabolized in vitro, primarily through CYP3A4 and CYP3A5-
mediated oxidation, followed by Phase Il conjugation. A total of 23 metabolites have been
characterized, with hydroxylation and N-dearylation being key initial transformation steps. The
detailed protocols and quantitative data presented in this guide provide a solid foundation for
researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating
further studies and supporting the ongoing development of Zastaprazan as a therapeutic
agent. The lack of significant CYP2C19 involvement is a notable feature, potentially indicating a
lower risk of certain drug-drug interactions compared to other acid suppressants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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